REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][N:4]([C:7]1[CH:14]=[CH:13][C:10]([CH:11]=[O:12])=[CH:9][CH:8]=1)[CH2:5][CH3:6].[C:15](OC(=O)C)(=[O:17])[CH3:16].C(N(CC)CC)C>ClCCl>[C:15]([O:1][CH2:2][CH2:3][N:4]([C:7]1[CH:8]=[CH:9][C:10]([CH:11]=[O:12])=[CH:13][CH:14]=1)[CH2:5][CH3:6])(=[O:17])[CH3:16]
|
Name
|
|
Quantity
|
193.2 g
|
Type
|
reactant
|
Smiles
|
OCCN(CC)C1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
153.1 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
151.8 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
4-N,N-dimethylaminopyridine
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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ClCCl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture is stirred at room temperature for 16 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
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Details
|
The product solution then is washed with cold 2N HCl
|
Type
|
FILTRATION
|
Details
|
the organic layer is filtered through cotton
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OCCN(CC)C1=CC=C(C=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |